2,2-dimethyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide
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Overview
Description
2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide typically involves the reaction of N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of a 1,3,5-triazine and a tertiary amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1,3-Diamino-2,2-dimethylpropane:
N,N’-Dimethyl-1,3-propanediamine: Another structurally related compound, used in various chemical applications.
Uniqueness
2,2-dimethyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is unique due to its specific benzimidazole structure, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H27N3O |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-(1-propylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C18H27N3O/c1-5-13-21-15-10-7-6-9-14(15)20-16(21)11-8-12-19-17(22)18(2,3)4/h6-7,9-10H,5,8,11-13H2,1-4H3,(H,19,22) |
InChI Key |
UJAXELBVRBMSIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
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